![molecular formula C17H15N3O3S B14163792 N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide CAS No. 16082-65-8](/img/structure/B14163792.png)
N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide is a chemical compound with a complex structure that includes a quinoline ring, a sulfamoyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which is then reacted with a sulfonamide to introduce the sulfamoyl group. The final step involves the acylation of the phenyl ring to introduce the acetamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the sulfamoyl group can inhibit enzyme activity by binding to the active site. These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Sulfanilamide: Contains the sulfamoyl group but lacks the quinoline ring.
Acetanilide: Contains the acetamide group but lacks the quinoline and sulfamoyl groups.
Uniqueness
N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide is unique due to its combination of the quinoline ring, sulfamoyl group, and acetamide moiety. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
16082-65-8 |
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Molecular Formula |
C17H15N3O3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-12(21)19-14-7-9-15(10-8-14)24(22,23)20-16-6-2-4-13-5-3-11-18-17(13)16/h2-11,20H,1H3,(H,19,21) |
InChI Key |
QPDFJASBWQRBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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